molecular formula C8H9FN2O2 B12971087 Ethyl 5-amino-3-fluoropicolinate

Ethyl 5-amino-3-fluoropicolinate

Cat. No.: B12971087
M. Wt: 184.17 g/mol
InChI Key: VRKUBTJIEHYEEG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-fluoropicolinate is a fluorinated heterocyclic building block of significant interest in sophisticated research and development applications. As a member of the picolinate ester family, its structure incorporates both an amino group and a fluorine atom on the pyridine ring, making it a versatile intermediate for synthesizing more complex molecules. This compound is particularly valuable in the discovery and optimization of new active ingredients. In the field of agrochemical research, substituted picolinates are key scaffolds in the development of high-value herbicides . The structural features of this compound allow for further functionalization, enabling researchers to explore structure-activity relationships and create novel compounds with potentially improved efficacy and lower environmental impact . Its utility extends into pharmaceutical research, where similar picolinate and pyridine derivatives are employed in hit-to-lead optimization campaigns, such as in the search for new treatments for neglected tropical diseases . The presence of the fluorine atom is a critical feature, often used to modulate a compound's lipophilicity, metabolic stability, and bioavailability. The ethyl ester and amino groups provide reactive handles for further synthetic transformations, including amidation, hydrolysis, and cross-coupling reactions, making it a flexible starting point for diverse chemical libraries. This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate care, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

ethyl 5-amino-3-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)7-6(9)3-5(10)4-11-7/h3-4H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKUBTJIEHYEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-fluoropicolinate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-fluoropicolinate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-3-fluoropicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Ester Group Variations

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., target compound) generally exhibit lower aqueous solubility but higher lipid solubility compared to methyl esters (e.g., 1245647-61-3), influencing bioavailability in drug delivery .
  • Carboxylic Acid Derivatives : 5-Fluoro-3-methylpicolinic acid (1256808-59-9) lacks an ester group, enhancing hydrogen-bonding capacity for applications in coordination chemistry .

Substituent Position and Reactivity

  • Positional Isomerism: Methyl 3-amino-5-fluoropicolinate (1052714-11-0) swaps the amino and fluorine positions, altering electronic distribution. This may reduce nucleophilicity at the amino group due to fluorine’s electron-withdrawing effect at position 5 .
  • Halogen Effects: Bromine in Methyl 6-bromo-5-fluoropicolinate (1210419-26-3) increases molecular weight and provides a site for cross-coupling reactions, unlike the target compound’s amino group, which is more suited for hydrogen bonding .

Amino and Fluorine Synergy

The simultaneous presence of amino (electron-donating) and fluorine (electron-withdrawing) groups in this compound creates a polarized aromatic system, enhancing stability and enabling dual-mode interactions in catalytic or biological systems .

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